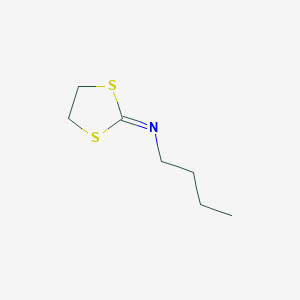![molecular formula C12H11NO3 B14305331 4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid CAS No. 116158-95-3](/img/structure/B14305331.png)
4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid is a chemical compound with the molecular formula C12H13NO3 It is characterized by the presence of a dimethylamino group attached to a prop-2-ynoyl chain, which is further connected to a benzoic acid moiety
Preparation Methods
The synthesis of 4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Prop-2-ynoyl Intermediate: This step involves the reaction of propargyl bromide with dimethylamine to form the prop-2-ynoyl intermediate.
Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol), to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid can be compared with other similar compounds, such as:
4-(Dimethylamino)benzoic acid: This compound lacks the prop-2-ynoyl chain, making it structurally simpler and potentially less versatile in certain applications.
3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol: This compound has a similar prop-2-ynoyl chain but differs in the position of the dimethylamino group, which can affect its reactivity and applications
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
116158-95-3 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-[3-(dimethylamino)prop-2-ynoyl]benzoic acid |
InChI |
InChI=1S/C12H11NO3/c1-13(2)8-7-11(14)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2H3,(H,15,16) |
InChI Key |
OZMUVWWIKBPMGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C#CC(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)

![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)



![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)



